![molecular formula C9H13N3 B2547961 6-cyclobutyl-N-methylpyrimidin-4-amine CAS No. 2320444-37-7](/img/structure/B2547961.png)
6-cyclobutyl-N-methylpyrimidin-4-amine
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Description
The compound 6-cyclobutyl-N-methylpyrimidin-4-amine is a derivative of 2-aminopyrimidine, which is a core structure in many biologically active compounds and potential non-natural nucleobase analogues. The research on such derivatives is significant due to their potential applications in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, including those substituted at the 6-position, can be achieved through a single-step reaction. This process involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3. A microwave-assisted method without the requirement of solvent has been reported to be effective for this synthesis .
Molecular Structure Analysis
The molecular structure of 2-aminopyrimidine derivatives can be characterized by strong nucleobase-pairing properties. For instance, a 6-phenyl-2-aminopyrimidinone has been shown to form a strong nucleobase-pair with cytosine, involving three hydrogen bonds, which is as strong as the natural guanine:cytosine (G:C) pair . This indicates that the molecular structure of these derivatives is conducive to forming stable interactions with natural nucleobases.
Chemical Reactions Analysis
The reactivity of 2-aminopyrimidine derivatives can be explored through various substitutions at the 6-position. For example, the reaction of 4-amino-2,6-dichloro-5-nitropyrimidine with different amines has been studied, demonstrating the regioselectivity of the substitution reactions . Additionally, the fragmentation of 4-aryloxy-6-methylpyrimidin-2-amines under positive electrospray ionization has been reported, indicating a decomposition pathway of the heterocycle .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminopyrimidine derivatives can be investigated using experimental techniques such as FT-IR, FT-Raman, and NMR, as well as theoretical methods like DFT. These studies can reveal the coherence between theoretical and experimental values, including vibrational modes and geometrical parameters. The molecular stability, charge distribution, and electronic properties such as HOMO-LUMO gaps, dipole moment, and polarizability can also be determined. These properties are crucial for understanding the compound's potential as a pharmaceutical agent .
Scientific Research Applications
Synthesis and Structural Analysis
- Cascade Synthesis of Highly Functionalized Pyrimidinylpyrrolidines : A study demonstrates the atom-economic synthesis of highly functionalized pyrimidinylpyrrolidines, showcasing the utility of pyrimidine derivatives in creating complex heterocyclic structures through cascade reactions (Elghareeb et al., 2011).
- Crystal and Molecular Structures : Investigations into the crystal and molecular structures of substituted pyrimidines reveal conformational characteristics and hydrogen-bonding interactions, confirming computational predictions and highlighting their significance in drug design and material science (Odell et al., 2007).
Heterocyclic Synthesis
- Synthesis of Heterocycles with Rigid Azabicyclohexane Moiety : Research on nitropolychlorobutadienes as building blocks for amination and heterocyclization products underscores the role of pyrimidine derivatives in developing novel heterocycles with potential biological activities (Zapol’skii et al., 2012).
- Carbonylative Cyclization of Amines : A study presents a palladium-catalyzed γ-C(sp3)-H carbonylation of N-(2-pyridyl)sulfonyl-protected amines, including those derived from amino acids and peptides, demonstrating the versatility of pyrimidine derivatives in complex molecule synthesis (Hernando et al., 2016).
Biological Activity
- Antihypertensive Activity : Derivatives of pyrido[2,3-d]pyrimidin-7-amine, a related compound, have been evaluated for antihypertensive activity, showing potential for therapeutic applications in hypertension management (Bennett et al., 1981).
- Antiviral and Antimicrobial Activities : Another study on 2-aminopyrimidine derivatives highlights their preparation and evaluation for antitrypanosomal and antiplasmodial activities, suggesting the utility of pyrimidine scaffolds in developing new treatments for infectious diseases (Hoffelner et al., 2020).
properties
IUPAC Name |
6-cyclobutyl-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-10-9-5-8(11-6-12-9)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHPJPEEUOZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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